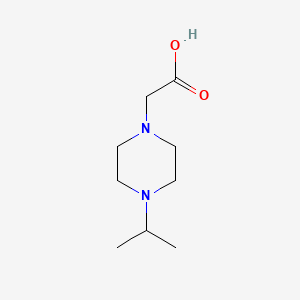

(4-Isopropyl-piperazin-1-yl)-acetic acid

Description

Historical Context and Evolution of Piperazine (B1678402) Core in Organic Synthesis

The history of piperazine dates back to the early 20th century when it was initially introduced as an anthelmintic agent to combat parasitic worm infections. wikipedia.org Its mode of action involves paralyzing parasites, which allows the host to expel them. wikipedia.org The name "piperazine" was derived from its chemical similarity to piperidine, a component of piperine (B192125) from black pepper plants. wikipedia.org

Initially, the synthetic utility of piperazine was primarily for the development of anthelmintic drugs. However, over the decades, the piperazine core has evolved into what is often described as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This is attributed to the fact that its derivatives have been found in a wide range of therapeutic agents, including antipsychotics, antihistamines, antianginals, and anticancer drugs. wikipedia.orgthieme-connect.comiiab.me The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the creation of large and diverse chemical libraries for drug discovery. researchgate.net The evolution of synthetic methodologies has further expanded the accessibility of complex piperazine derivatives, moving beyond simple N-alkylation and N-arylation to include functionalization of the carbon atoms of the ring itself. mdpi.com

Structural Classification and Nomenclature of N-Alkylpiperazine Acetic Acid Derivatives

N-Alkylpiperazine acetic acid derivatives can be structurally classified based on the nature of the substituents on both the nitrogen and carbon atoms of the piperazine ring. A primary classification distinguishes between N,N'-disubstituted and monosubstituted piperazines. In the case of (4-Isopropyl-piperazin-1-yl)-acetic acid, it is an N,N'-disubstituted piperazine, with one nitrogen atom bearing an isopropyl group and the other an acetic acid group.

Further classification can be based on the type of alkyl group attached. These can range from simple, non-functionalized alkyl chains to more complex cyclic or functionalized moieties. The position of substitution on the piperazine ring is also a key feature, although for N-alkylpiperazine acetic acids, the substitutions are by definition on the nitrogen atoms.

The nomenclature of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For "this compound," the name is derived as follows:

piperazin-1-yl : Indicates that the piperazine ring is a substituent connected via the nitrogen at position 1.

acetic acid : The parent molecule is acetic acid.

4-Isopropyl : Specifies that an isopropyl group is attached to the nitrogen atom at position 4 of the piperazine ring.

Therefore, the name systematically describes the acetic acid molecule substituted with a 4-isopropylpiperazin-1-yl group. An alternative IUPAC name is 2-(4-isopropylpiperazin-1-yl)acetic acid.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by several factors inherent to its structure. As a member of the substituted piperazine class, it holds potential for biological activity. The piperazine moiety is a well-established pharmacophore, and the combination of an isopropyl group and an acetic acid group at the nitrogen atoms provides a specific balance of lipophilicity and hydrophilicity, which can be crucial for interaction with biological targets.

This compound also serves as a valuable building block in organic synthesis. The carboxylic acid functional group can be readily converted into other functional groups, such as esters, amides, or alcohols, allowing for the synthesis of a wide range of more complex molecules. The secondary amine within the piperazine ring also offers a site for further functionalization. The specific combination of substituents in this compound makes it a useful intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.

The physical and chemical properties of this compound are also of academic interest for understanding structure-property relationships within this class of molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 95470-68-1 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.26 g/mol |

| MDL Number | MFCD03444556 |

Data sourced from Oakwood Chemical oakwoodchemical.com

Overview of Research Methodologies Applicable to This Compound Class

The synthesis and characterization of this compound and related compounds employ a range of standard organic chemistry techniques.

Synthesis: The synthesis of N-alkylpiperazine acetic acid derivatives typically involves N-alkylation reactions. For a compound like this compound, a common synthetic route would involve the alkylation of a suitable piperazine precursor. For instance, 1-isopropylpiperazine (B163126) could be reacted with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. Another approach could be the reductive amination of piperazin-1-yl-acetic acid with acetone (B3395972). prepchem.com Reductive amination is a key method for preparing N-alkylpiperazines. mdpi.comnih.gov

Purification: Purification of the final product is typically achieved through techniques such as recrystallization, if the compound is a solid, or column chromatography on silica (B1680970) gel. The choice of purification method depends on the physical state of the compound and the nature of any impurities.

Characterization: A suite of analytical methods is used to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. researchgate.netjocpr.com By using a suitable stationary and mobile phase, the compound of interest can be separated from any starting materials or byproducts. Often, a UV detector is employed, and if the compound lacks a strong chromophore, derivatization might be necessary. researchgate.netjocpr.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid C=O and O-H bonds.

Table 2: Common Analytical Techniques for Characterization

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation |

| Mass Spectrometry | Molecular weight determination and structural information |

| HPLC | Purity assessment |

| IR Spectroscopy | Functional group identification |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2)11-5-3-10(4-6-11)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCKTSYFMNBGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374813 | |

| Record name | [4-(Propan-2-yl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95470-68-1 | |

| Record name | [4-(Propan-2-yl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95470-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4 Isopropyl Piperazin 1 Yl Acetic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of esters, amides, and alcohols through well-established synthetic protocols.

Esterification Reactions

The conversion of the carboxylic acid in (4-Isopropyl-piperazin-1-yl)-acetic acid to an ester can be readily achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester product. masterorganicchemistry.com This method is versatile and can be used to synthesize a variety of alkyl and aryl esters, depending on the alcohol used.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Kinetic studies on similar esterification reactions, such as the formation of isopropyl acetate (B1210297) from acetic acid and isopropyl alcohol, have shown that factors like temperature, catalyst loading, and reactant molar ratios significantly influence the reaction rate and conversion efficiency. researchgate.netnih.govresearchgate.net These principles are directly applicable to the esterification of this compound.

Table 1: Examples of Esterification Reactions

| Reactant Alcohol | Product Ester | Catalyst Example |

|---|---|---|

| Methanol | Methyl (4-isopropyl-piperazin-1-yl)-acetate | H₂SO₄ |

| Ethanol | Ethyl (4-isopropyl-piperazin-1-yl)-acetate | HCl (gas) |

| Isopropanol | Isopropyl (4-isopropyl-piperazin-1-yl)-acetate | Amberlyst 15 |

Amidation Reactions and Peptide Coupling Strategies

The carboxylic acid functionality of this compound can be converted into an amide bond by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. bachem.com

In the context of synthesizing complex molecules, particularly those related to peptides, specialized coupling reagents are employed to facilitate amide bond formation efficiently and with minimal side reactions, such as racemization. bachem.comresearchgate.net These reagents convert the carboxylic acid into a highly reactive species, such as an active ester or an O-acylisourea intermediate. luxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They are often combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve reaction rates. bachem.comluxembourg-bio.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are effective for forming amide bonds, particularly in challenging or sterically hindered cases. luxembourg-bio.com

Aminium/Uronium Salts: Reagents like HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate) and HBTU (N-[(1H-Benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate N-oxide) are highly efficient and provide rapid coupling with low levels of racemization. researchgate.netluxembourg-bio.com These reactions are typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com

Table 2: Common Peptide Coupling Reagents for Amidation

| Reagent Class | Example Reagent | Additive/Base | Key Feature |

|---|---|---|---|

| Carbodiimide | EDC | HOBt, DIPEA | Widely used, water-soluble byproducts. |

| Phosphonium Salt | PyBOP | DIPEA | Effective for hindered couplings and cyclization. luxembourg-bio.com |

| Aminium/Uronium Salt | HATU | HOAt, DIPEA | Very fast reaction rates, low racemization. luxembourg-bio.com |

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(4-isopropyl-piperazin-1-yl)-ethanol. This transformation requires potent reducing agents due to the low reactivity of carboxylic acids towards reduction. nih.gov

Commonly used reagents for this purpose include strong, non-selective metal hydrides such as lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆). These reagents readily reduce carboxylic acids, esters, and amides to their corresponding alcohols. nih.gov More recently, catalytic methods using earth-abundant metals have been developed. For instance, manganese(I) carbonyl complexes in the presence of a hydrosilane (e.g., phenylsilane) can effectively catalyze the reduction of carboxylic acids to alcohols under milder conditions. nih.gov

The resulting primary alcohol, 2-(4-isopropyl-piperazin-1-yl)-ethanol, is a versatile intermediate itself. It can undergo a variety of subsequent transformations, including:

Oxidation: Selective oxidation can convert the primary alcohol back to an aldehyde or carboxylic acid, depending on the reagents and conditions used.

Esterification/Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers.

Conversion to Alkyl Halides: The alcohol can be converted into an alkyl halide (e.g., chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), creating an electrophilic site for further nucleophilic substitution reactions.

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in this compound contains two tertiary nitrogen atoms. Their nucleophilic and basic character dictates the reactivity of the heterocyclic core.

N-Alkylation and N-Acylation Reactions

In the structure of this compound, both nitrogen atoms of the piperazine ring are tertiary amines. The nitrogen at the 1-position is substituted with an acetic acid moiety and two ring carbons, while the nitrogen at the 4-position is substituted with an isopropyl group and two ring carbons. Consequently, they cannot undergo N-alkylation or N-acylation in the same manner as primary or secondary amines, which involve the displacement of a hydrogen atom.

However, as tertiary amines, they can react with strong electrophiles, such as alkyl halides (e.g., methyl iodide), in a process known as quaternization. This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge. The quaternization can potentially occur at either of the two tertiary nitrogens, and the site of reaction may be influenced by steric and electronic factors. Electron-donating groups, like an alkyl group, can stabilize the resulting positive charge on the nitrogen. nih.gov

Table 3: Potential Quaternization Reactions

| Alkylating Agent | Potential Product |

|---|---|

| Methyl Iodide (CH₃I) | 1-((Carboxymethyl)-1,4-dimethyl-4-isopropylpiperazin-1-ium iodide |

| Benzyl (B1604629) Bromide (BnBr) | 1-Benzyl-1-(carboxymethyl)-4-isopropylpiperazin-1-ium bromide |

Formation of Salt Forms for Enhanced Handling

The tertiary amine centers of the piperazine ring are basic and readily react with both inorganic and organic acids to form stable salts. scbt.comscbt.com This is a common and crucial strategy in medicinal and synthetic chemistry to improve the physicochemical properties of amine-containing compounds.

The free base form of this compound may be an oil or a solid with a low melting point, which can present challenges in handling, purification, and storage. By forming a salt, such as the hydrochloride salt, the compound is typically converted into a more stable, crystalline solid. scbt.comscbt.com

Advantages of salt formation include:

Improved Stability: Salts are often less susceptible to degradation from air or moisture.

Enhanced Solubility: Salt formation can significantly alter the solubility profile, often increasing aqueous solubility.

Ease of Handling: Crystalline solids are easier to weigh, purify (via recrystallization), and handle than oils or amorphous materials.

Consistent Stoichiometry: Salts provide a well-defined molecular weight, which is critical for quantitative applications.

Common acids used for salt formation include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and various sulfonic acids. The hydrochloride salt of this compound is a commercially available form of this compound. scbt.comscbt.com

Modifications and Transformations of the Isopropyl Group

The isopropyl group attached to the N4 position of the piperazine ring offers several possibilities for chemical modification, primarily centered on C-H functionalization and N-dealkylation reactions. These transformations can alter the steric and electronic properties of the molecule, leading to derivatives with different physicochemical characteristics.

C-H Functionalization: The tertiary C-H bond on the methine carbon of the isopropyl group is a potential site for direct functionalization. Modern synthetic methods, such as transition-metal-catalyzed and photoredox-catalyzed reactions, have enabled the activation of otherwise unreactive C(sp³)–H bonds. For N-alkyl amine derivatives, these reactions typically target the C-H bond alpha to a nitrogen atom. mdpi.comnih.gov In the case of the N-isopropyl group, this would involve the formation of an α-amino radical or an iminium ion intermediate, which can then be intercepted by various nucleophiles or radical species. mdpi.comencyclopedia.pub

For instance, photoredox catalysis using iridium or organic dye photosensitizers could potentially mediate the coupling of the isopropyl group's tertiary carbon with aryl, vinyl, or alkyl partners. mdpi.comencyclopedia.pub Such reactions would proceed via oxidation of the piperazine nitrogen to form a radical cation, followed by deprotonation at the methine position to generate a key α-amino radical intermediate. mdpi.com

Oxidative N-Dealkylation: A common metabolic and synthetic transformation for N-alkyl amines is oxidative N-dealkylation. nih.govresearchgate.net This process involves the oxidation of the carbon atom attached to the nitrogen. For the isopropyl group, this would occur at the methine carbon. Cytochrome P450 enzymes (like CYP3A4 and CYP2D6) are known to metabolize many arylpiperazine drugs via N-dealkylation. nih.govresearchgate.net Chemically, this can be mimicked by various oxidizing agents. The reaction proceeds through the formation of a carbinolamine intermediate (where a hydroxyl group is attached to the methine carbon), which is generally unstable and spontaneously decomposes. This decomposition cleaves the C-N bond, yielding piperazin-1-yl-acetic acid and acetone (B3395972). mdpi.com This transformation effectively removes the isopropyl group, providing a route to the secondary amine derivative.

| Transformation Type | Potential Reagents/Conditions | Affected Site | Expected Product(s) | Reference Reaction Principle |

| C-H Arylation | Ir(ppy)₃, Light, Aryl halide | Isopropyl methine C-H | (4-(1-Arylpropan-2-yl)piperazin-1-yl)acetic acid | Photoredox Catalysis encyclopedia.pub |

| C-H Vinylation | Ru(bpy)₃Cl₂, Light, Vinyl sulfone | Isopropyl methine C-H | (4-(1-Vinylpropan-2-yl)piperazin-1-yl)acetic acid | Photoredox Catalysis mdpi.com |

| Oxidative N-Dealkylation | Oxidizing agents (e.g., KMnO₄, m-CPBA), P450 enzymes | Isopropyl methine C-H | Piperazin-1-yl-acetic acid, Acetone | Amine Oxidation nih.govmdpi.com |

Heterocyclic Ring Expansion and Contraction Methodologies

Altering the core heterocyclic scaffold of this compound through ring expansion or contraction represents a significant structural modification. These transformations typically involve intramolecular rearrangements and can lead to the formation of diazepanes (seven-membered rings) or pyrrolidines/imidazolidines (five-membered rings).

Ring Expansion Methodologies:

Several classic and modern rearrangement reactions can be envisioned for expanding the six-membered piperazine ring to a seven-membered 1,4-diazepane (homopiperazine) ring.

Beckmann Rearrangement: A powerful method for converting cyclic ketones into lactams, the Beckmann rearrangement can be adapted for piperazine ring expansion. wikipedia.orgorganic-chemistry.org This would require prior modification of the piperazine ring of the parent compound to introduce a ketone functionality, for example, at the C2 position to form a piperazinone. Conversion of this ketone to its oxime, followed by treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride, would induce the rearrangement. wikipedia.org The migration of the C-N bond results in the formation of a seven-membered 1,4-diazepan-2-one (B1253349) derivative. derpharmachemica.com

Tiffeneau-Demjanov Rearrangement: This reaction provides a method for a one-carbon ring expansion of cycloalkanes bearing an aminomethyl group. wikipedia.orgwikipedia.org To apply this to the piperazine system, a 2-(aminomethyl)piperazine derivative would be required. Treatment of this precursor with nitrous acid generates a diazonium salt. The subsequent loss of nitrogen gas can be accompanied by the migration of an adjacent C-C bond of the ring, leading to the expanded seven-membered diazepine (B8756704) ring. wikipedia.org

Stevens Rearrangement: This rearrangement involves the conversion of quaternary ammonium salts into amines via an ylide intermediate. wikipedia.org For a piperazine derivative, quaternization of one of the ring nitrogens followed by deprotonation at an adjacent ring carbon would form a piperazinium ylide. A subsequent wikipedia.orgnih.gov-sigmatropic rearrangement could potentially lead to a ring-expanded product, although this is more commonly applied in bicyclic systems to relieve ring strain. wikipedia.orgresearchgate.net

| Rearrangement Type | Required Precursor | Key Reagents | Expanded Ring System | Reference |

| Beckmann Rearrangement | Piperazin-2-one derivative | Oxime formation (NH₂OH), then Acid (H₂SO₄) or PCl₅ | 1,4-Diazepan-2-one | wikipedia.orgorganic-chemistry.org |

| Tiffeneau-Demjanov | 2-(Aminomethyl)piperazine derivative | Nitrous Acid (HNO₂) | 1,4-Diazepane | wikipedia.orgwikipedia.org |

| Stevens Rearrangement | Piperazinium salt | Strong Base (e.g., NaH, LDA) | 1,4-Diazepane derivative | wikipedia.org |

Ring Contraction Methodologies:

Ring contraction of saturated heterocycles is less common than expansion but can be achieved through specific photochemical reactions.

Photomediated Ring Contraction: A notable method for the ring contraction of saturated N-heterocycles involves a Norrish Type II-like photochemical rearrangement of α-acylated derivatives. nih.gov This methodology has been successfully applied to piperidines, which contract to form substituted cyclopentanes. nih.gov By analogy, an α-aroylpiperazine derivative could undergo a similar transformation. Upon photoirradiation, the ketone would promote a 1,5-hydrogen atom transfer from a C-H bond on the opposite side of the ring, leading to a 1,4-diradical. Subsequent C-N bond cleavage followed by an intramolecular Mannich-type cyclization of the resulting imine-enol intermediate would yield a substituted five-membered ring, such as a functionalized pyrrolidine. nih.gov

Applications in Complex Molecular Architecture and Materials Science

(4-Isopropyl-piperazin-1-yl)-acetic Acid as a Versatile Building Block

The inherent functionalities of this compound allow it to serve as a versatile building block in organic synthesis. The carboxylic acid group provides a reactive site for amide bond formation, esterification, and other coupling reactions, while the piperazine (B1678402) nitrogen atoms offer points for substitution and further functionalization. This dual reactivity is fundamental to its utility in constructing larger, more complex molecules from simpler starting materials.

Incorporation into Macrocyclic and Polymeric Structures

The bifunctional nature of this compound makes it an ideal candidate for incorporation into both macrocyclic and polymeric frameworks. In macrocyclization reactions, the terminal carboxylic acid and the secondary amine of the piperazine ring can react with complementary functional groups on other molecules to form large ring structures. These macrocycles are of significant interest in host-guest chemistry and as synthetic ionophores.

In the realm of polymer science, this compound can be utilized as a monomer or a modifying agent. When polymerized, the resulting polymers contain pendant piperazine moieties, which can be further functionalized to tune the material's properties, such as solubility, thermal stability, and metal-binding capacity. For instance, copolymers incorporating this moiety can be designed for applications in drug delivery or as specialized resins for chromatography.

Use in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. This compound is particularly well-suited for isocyanide-based MCRs, such as the Ugi and Passerini reactions.

In the Ugi four-componen mdpi.comrug.nlt reaction (Ugi-4CR), a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. (4-Isopropyl-piperazin-1- nih.govyl)-acetic acid can serve as the carboxylic acid component, introducing its unique piperazine substructure directly into the product. This approach allows for the rapid synthesis of complex peptide-like molecules with a high degree of structural variation. The Ugi reaction is known mdpi.com for its high atom economy and convergence, making it a sustainable and efficient method for creating libraries of diverse compounds.

Table 1: Represent mdpi.comative Ugi Reaction with this compound

| Component | Example | Role |

| Aldehyde/Ketone | Benzaldehyde | Carbonyl Component |

| Amine | Aniline | Amine Component |

| Carboxylic Acid | This compound | Acid Component |

| Isocyanide | tert-Butyl isocyanide | Isocyanide Component |

Precursor for Advanced Organic Ligands and Organocatalysts

By chemically modifying the carboxylic acid group and the unsubstituted piperazine nitrogen, a wide array of bidentate and polydentate ligands can be synthesized. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, derivatives of this compound can themselves act as organocatalysts. For example, chiral derivatives can be prepared to catalyze enantioselective reactions, a key area in modern synthetic chemistry. Organocatalysis offers a more sustainable alternative to metal-based catalysis in many instances.

Design and Syntmdpi.comchemrxiv.orghesis of Privileged Structure-Based Libraries

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is able to bind to multiple biological targets with high affinity. The piperazine motif is c nih.govonsidered a privileged structure due to its frequent appearance in biologically active compounds. (4-Isopropyl-piperazin-1- nih.govmdpi.comyl)-acetic acid serves as an excellent starting point for the creation of compound libraries based on this privileged scaffold.

Utilizing combinatorial chemistry and multicomponent reactions, large libraries of compounds can be synthesized from this single building block. By varying the reactants nih.govin an Ugi or Passerini reaction, for example, a diverse set of molecules can be generated, each featuring the core this compound structure but with different peripheral functionalities. These libraries are then screened for biological activity against various targets, accelerating the drug discovery process. The split-Ugi reaction, in particular, has shown great potential in generating chemical diversity around the piperazine core for the development of receptor ligands.

Conjugation Chenih.govmistry for Supramolecular Assemblies

Supramolecular chemistry involves the study of chemical systems made up of a discrete number of molecules that are held together by non-covalent intermolecular forces. The carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, forming the building blocks for self-assembling supramolecular structures.

For instance, it can be mdpi.comconjugated to larger molecules such as porphyrins, cyclodextrins, or calixarenes. The resulting conjugates can then self-assemble in solution to form well-defined architectures like micelles, vesicles, or molecular cages. The piperazine unit can play a crucial role in these assemblies by participating in hydrogen bonding or by acting as a pH-responsive element, allowing the assembly and disassembly of the supramolecular structure to be controlled by changes in the environment. These systems have potential applications in areas such as molecular sensing, controlled release, and nanotechnology.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodological Approaches for SAR Investigation on Piperazine (B1678402) Derivatives

The investigation of SAR for piperazine derivatives employs a combination of computational and synthetic chemistry techniques to build predictive models that guide the design of more potent and selective compounds.

Computational Approaches: A primary tool is the Quantitative Structure-Activity Relationship (QSAR) analysis. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These methods correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. nih.govekb.eg The output is often visualized as contour maps, which highlight regions around the molecular scaffold where modifications are likely to enhance or diminish activity. For instance, a CoMFA study might reveal that bulky substituents are favored in one region (steric favorability) while electronegative groups are preferred in another (electrostatic favorability). nih.gov

Molecular docking is another critical computational method. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of key molecular interactions like hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.govmdpi.com By docking a series of piperazine analogs into a target's active site, researchers can rationalize observed activity trends and predict the affinity of novel designs. mdpi.com

Synthetic and Screening Approaches: The insights gained from computational models are validated through chemical synthesis and biological screening. Medicinal chemists synthesize libraries of analogs where specific parts of the molecule, such as the N-substituent on the piperazine ring, are systematically varied. mdpi.com These new compounds are then tested in biological assays to determine their activity. This iterative cycle of design, synthesis, and testing is fundamental to refining SAR models and optimizing lead compounds. nih.gov

The table below summarizes common methodological approaches used in the SAR studies of piperazine derivatives.

Table 1: Methodological Approaches for SAR Studies

| Methodology | Description | Key Insights Provided |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic, hydrophobic) with biological activity. nih.govekb.eg | Generates contour maps indicating regions for favorable or unfavorable substitutions. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a receptor's active site. nih.gov | Elucidates specific molecular interactions (e.g., H-bonds, ionic interactions) driving binding. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. researchgate.net | Creates a template for designing new molecules with the correct spatial and electronic features. |

| Analog Synthesis & Screening | Systematically modifies the chemical structure and evaluates the biological activity of the resulting compounds. nih.gov | Validates computational predictions and provides empirical data to refine SAR models. |

Influence of N-Substitution on Conformational Preferences and Molecular Interactions

Conformational Preferences: The piperazine ring typically adopts a chair conformation. N-substitution can influence the energy barrier for ring inversion. rsc.orgrsc.org Furthermore, the size and nature of the N-alkyl group can affect the molecule's interaction with biological membranes. For example, studies comparing different N-alkyl substituents on rifamycins (B7979662) showed that larger alkyl groups (like cyclopentyl) can alter the drug's affinity for lipid membranes compared to smaller groups (like methyl), which in turn affects pharmacokinetic properties. nih.gov The isopropyl group, being a branched and moderately bulky alkyl substituent, will influence the conformational rigidity of the piperazine ring and its lipophilicity. acs.org

Molecular Interactions: The N-substituent is often directed towards a specific sub-pocket within a receptor binding site. The choice of substituent is critical for optimizing potency and selectivity. In a study of CXCR4 antagonists, replacing a hydrogen on the terminal piperazine nitrogen with various alkyl groups had significant effects. An isopropyl substitution, for instance, resulted in less potent CXCR4 inhibition compared to an ethyl group, demonstrating the high sensitivity of the receptor to the size and shape of this substituent. nih.gov The isopropyl group's moderate bulk and hydrophobic nature can facilitate van der Waals interactions within a complementary hydrophobic pocket of a target protein. The basicity of the piperazine nitrogens is also affected by the substituent, which can influence ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the binding site. mdpi.com

The following table illustrates how different N-substituents can modulate key molecular properties.

Table 2: Influence of N-Substituent Type on Molecular Properties

| N-Substituent Type | Impact on Lipophilicity | Potential Interactions | Effect on Selectivity/Potency |

|---|---|---|---|

| Small Alkyl (e.g., Methyl) | Modest increase | Van der Waals; can fine-tune fit in small pockets | Highly target-dependent; may improve permeability nih.gov |

| Bulky Alkyl (e.g., Isopropyl) | Significant increase | Stronger van der Waals; hydrophobic interactions | Can enhance potency if pocket is accommodating, or decrease it if steric clash occurs nih.gov |

| Aryl (e.g., Phenyl) | High increase | π-π stacking; hydrophobic interactions | Often a key pharmacophoric element for binding to aromatic residues mdpi.com |

| Hydrogen | Lower lipophilicity | Acts as H-bond donor | Allows for H-bonding but may decrease membrane permeability nih.gov |

Role of the Acetic Acid Moiety in Defining Recognition Features

The acetic acid group attached to the N1 position of the piperazine ring is a critical recognition feature, primarily due to its ability to act as a potent hydrogen bond donor and acceptor, and to form strong ionic interactions.

At physiological pH, the carboxylic acid is typically deprotonated to its carboxylate form, providing a negative charge that can engage in ionic bonding (a salt bridge) with positively charged amino acid residues, such as arginine or lysine, within a receptor's binding site. nih.gov This type of interaction is often a major contributor to binding affinity.

The importance of the carboxylic acid group is often highlighted in studies of bioisosteres—functional groups that can replace the acid while retaining similar biological activity. nih.gov Common bioisosteres for carboxylic acids include tetrazoles and hydroxamic acids. drughunter.comcambridgemedchemconsulting.comopenaccessjournals.com The fact that these replacements, which mimic the acidic and hydrogen-bonding properties of a carboxylic acid, can often restore biological activity underscores the essential role of the original acid moiety in molecular recognition. nih.gov It functions as a key anchor point, orienting the rest of the molecule, including the N4-isopropylpiperazine portion, for optimal interaction with the target. nih.gov

Topological and Pharmacophoric Feature Analysis for Compound Optimization

For optimizing a lead compound like (4-Isopropyl-piperazin-1-yl)-acetic acid, computational chemists employ topological and pharmacophoric analyses to abstract the key features necessary for activity into a model that can guide further design.

Pharmacophore Modeling: A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to be active at a specific biological target. For a piperazine-based ligand, a typical pharmacophore model might include features such as a hydrogen bond acceptor (the carboxylate oxygen), a positive ionizable feature (the protonated N4-nitrogen), and a hydrophobic feature (the isopropyl group). nih.govresearchgate.net The distances and angles between these features are critical. This model serves as a 3D search query to screen virtual libraries for new, structurally diverse compounds that fit the model, or as a template for designing new analogs.

Topological and Descriptor Analysis: In conjunction with 3D methods, QSAR studies also utilize topological descriptors. These are numerical values derived from the 2D representation of a molecule that describe its size, shape, branching, and charge distribution. acs.org Analysis of these descriptors across a series of active and inactive molecules can reveal which properties are most important for activity. For example, a QSAR model might show that activity is positively correlated with a specific lipophilicity range and negatively correlated with molecular weight, providing clear guidance for optimization. The results from 3D-QSAR analyses (CoMFA/CoMSIA) provide visual maps that directly inform chemists where to add or remove bulk, or where to alter the electronic properties of the molecule to enhance its interaction with the target receptor. ekb.eg

Computational Chemistry and in Silico Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from the behavior of its electrons.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For (4-Isopropyl-piperazin-1-yl)-acetic acid, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311G(d,p), can optimize the molecular structure to find the lowest energy conformation. researchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles.

The piperazine (B1678402) ring in the structure typically adopts a stable chair conformation. By mapping the potential energy surface, DFT can identify various low-energy conformers and the energy barriers between them, providing a detailed energy landscape. This is crucial for understanding the molecule's flexibility and preferred shapes. The calculations also provide electronic properties such as molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.35 Å |

| Bond Length | C-N (piperazine ring) | ~1.46 Å |

| Bond Angle | O=C-O (carboxyl) | ~124° |

| Dihedral Angle | C-N-C-C (piperazine ring) | ~55° (Chair Conformation) |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While more computationally intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or composite methods like Complete Basis Set (CBS-QB3) can provide highly accurate predictions for specific molecular properties. researchgate.net For a molecule like this compound, these methods could be employed to calculate precise values for ionization potential, electron affinity, and thermochemical properties like the heat of formation. nih.gov Such high-level calculations are particularly valuable for benchmarking the accuracy of less demanding methods like DFT and for investigating reaction mechanisms where precise energy differences are critical. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD is used to explore its conformational space by simulating its dynamic behavior. These simulations can reveal how the piperazine ring puckers and how the isopropyl and acetic acid side chains rotate and interact.

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water), allowing for the study of solvent effects on the compound's conformation and dynamics. This provides insight into how the molecule behaves in a solution, how it forms hydrogen bonds with water, and how its charged carboxylate group is stabilized by the solvent environment.

Molecular Docking and Ligand-Target Interaction Prediction (general, non-biological context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). impactfactor.org While widely used in drug design to predict the binding of a molecule to a biological target like a protein, its principles can be applied in non-biological contexts. nih.govresearchgate.net

In materials science or supramolecular chemistry, docking could be used to predict the interaction of this compound with surfaces, nanoparticles, or host molecules like cyclodextrins. The simulation calculates a "docking score," which estimates the binding affinity between the two entities. researchgate.net This could be used to design systems where the molecule self-assembles on a surface or forms a stable inclusion complex, driven by non-covalent interactions such as hydrogen bonding and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property or activity. nih.gov For piperazine derivatives, QSAR studies have been used to build models that predict various activities based on calculated molecular descriptors. nih.gov

To build a QSAR model for a property of this compound, one would first calculate a range of molecular descriptors. These can include:

Thermodynamic descriptors: Heat of formation, Gibbs free energy. nih.gov

Electronic descriptors: Dipole moment, HOMO/LUMO energies. nih.gov

Topological descriptors: Molecular connectivity indices, shape indices.

Spatial descriptors: Molecular surface area, volume. nih.gov

A mathematical equation is then generated that correlates these descriptors with the target property. A statistically significant QSAR model, validated with high correlation coefficients (r²) and cross-validation scores (q²), can serve as a powerful tool to predict the properties of new, unsynthesized derivatives and to understand the key structural features that influence the property of interest. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting and helping to interpret spectroscopic data.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. scielo.org.zanih.gov For this compound, these calculations can predict the chemical shift for each unique proton and carbon atom. Comparing these theoretical spectra with experimental results is a powerful way to confirm the molecular structure and assign specific signals to the correct atoms. nih.gov

IR (Infrared): DFT calculations can also predict the vibrational frequencies of a molecule. scielo.org.za These calculated frequencies correspond to the stretching, bending, and rocking motions of different chemical bonds (e.g., C=O stretch of the carboxylic acid, C-H stretches of the isopropyl group, and C-N vibrations in the piperazine ring). The predicted IR spectrum can be compared with an experimental FT-IR spectrum to aid in the assignment of vibrational modes. scielo.org.za

UV-Vis (Ultraviolet-Visible): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov These calculations provide the excitation energies and oscillator strengths for the transitions. For this compound, TD-DFT can help identify the nature of electronic transitions, such as n → π* or π → π*, and calculate the HOMO-LUMO energy gap, which is related to the molecule's electronic reactivity and stability. scielo.org.zanih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data Interpretation

| Spectroscopy | Computational Method | Predicted Information | Experimental Correlation |

|---|---|---|---|

| NMR | DFT/GIAO | ¹H and ¹³C chemical shifts | Assignment of peaks in experimental NMR spectra |

| IR | DFT | Vibrational frequencies and modes | Assignment of bands in experimental FT-IR spectra |

| UV-Vis | TD-DFT | Electronic transition energies (λmax) | Assignment of absorption peaks in experimental UV-Vis spectra |

Cheminformatics Approaches for Virtual Screening and Database Mining

Cheminformatics provides essential tools for navigating the vast chemical space in the early stages of drug discovery. For compounds like this compound, these in silico methods, specifically virtual screening and database mining, are pivotal for identifying potential biological targets and novel molecular scaffolds. These computational strategies leverage the structural and chemical information of molecules to predict their interactions with proteins and their potential for development into therapeutic agents.

The core of this compound's structure is the piperazine ring, a "privileged scaffold" in medicinal chemistry due to its common occurrence in successful drugs. mdpi.com This heterocycle's conformational flexibility and ability to engage in various molecular interactions make it an attractive component for compound libraries designed for screening. nih.gov

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govsciengpub.ir This process is broadly categorized into ligand-based and structure-based virtual screening.

In a hypothetical structure-based virtual screening campaign, this compound could be docked against a series of biological targets. The process would involve:

Preparation of the Compound Library: A library containing this compound and other structurally similar compounds would be prepared. This involves generating 3D conformations and assigning appropriate chemical properties.

Target Selection and Preparation: A protein target implicated in a disease of interest is chosen, and its 3D structure (often from the Protein Data Bank) is prepared for docking.

Molecular Docking: A docking algorithm predicts the preferred orientation of the compound when bound to the target to form a stable complex. nih.gov The strength of the interaction is estimated by a scoring function, which ranks the compounds.

The results of such a screening could be presented in a table similar to the one below, showing the docking scores of this compound against various targets.

Table 1: Illustrative Docking Scores for this compound Against Various Hypothetical Protein Targets This data is for illustrative purposes only and does not represent actual experimental results.

| Protein Target | Target Class | Docking Score (kcal/mol) | Predicted Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme | -7.8 | Hydrogen bond with active site residues |

| Dopamine D2 Receptor | GPCR | -8.5 | Salt bridge with aspartic acid |

| Acetylcholinesterase | Enzyme | -6.9 | Pi-cation interaction with tryptophan |

Database Mining

Database mining in cheminformatics involves searching chemical databases to identify molecules with specific structural features or predicted properties. This approach is valuable for scaffold hopping, lead optimization, and identifying compounds with novel activities. Large databases such as PubChem, ChEMBL, and ZINC contain millions of compounds, including this compound, that can be mined for various research purposes.

A common database mining strategy is pharmacophore-based searching. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For a compound like this compound, a pharmacophore model might include:

A hydrogen bond acceptor (the carboxylic acid).

A hydrogen bond donor (the protonated piperazine nitrogen).

A hydrophobic feature (the isopropyl group).

Positive ionizable feature (the second piperazine nitrogen).

Researchers can use this model to search databases for other compounds that match these features, even if their underlying chemical scaffolds are different.

The presence of this compound in major chemical databases makes it readily accessible for such in silico studies. Its physicochemical properties, often pre-calculated in these databases, can be used as filters in mining queries.

Table 2: Database Information for this compound This table contains representative data from publicly available chemical databases.

| Database | Compound ID | Molecular Formula | Molecular Weight | Availability for Screening |

|---|---|---|---|---|

| PubChem | CID 11634563 | C9H18N2O2 | 186.25 g/mol | Yes |

| ChEMBL | CHEMBL1886123 | C9H18N2O2 | 186.25 g/mol | Yes |

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

In the case of (4-Isopropyl-piperazin-1-yl)-acetic acid, which is achiral, the focus of an SCXRD study would be on its conformational analysis. The piperazine (B1678402) ring is known to adopt a chair conformation in many of its derivatives. strath.ac.ukwikipedia.orgiucr.orgresearchgate.net An SCXRD analysis would confirm the conformation of the piperazine ring in this specific compound. Furthermore, it would reveal the orientation of the isopropyl and acetic acid substituents on the piperazine ring. This information is crucial as the molecular conformation can significantly influence the compound's physical properties and biological activity.

An illustrative example of crystallographic data that could be obtained from an SCXRD analysis of a hypothetical crystal of this compound is presented in Table 1.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Crystal of this compound.

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.

Powder X-ray Diffraction for Polymorphism and Amorphous Solid Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly important for identifying different crystalline forms, known as polymorphs, and for characterizing amorphous solids. jst.go.jpicdd.com Polymorphs of a compound can exhibit different physical properties, such as solubility and stability, which are critical in various applications. rsc.org

A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phase. The presence of different polymorphs would be indicated by distinct PXRD patterns.

Furthermore, PXRD can be used to characterize the amorphous state of a compound. Amorphous solids lack the long-range order of crystalline materials and produce a broad halo in their PXRD pattern instead of sharp peaks. mdpi.comacs.orgkinampark.com The ability to exist in an amorphous form can be advantageous for compounds with low solubility, as the amorphous state generally exhibits higher solubility and dissolution rates. pharmaexcipients.comnih.gov

Table 2 presents a hypothetical comparison of PXRD peak positions for two polymorphs and the amorphous form of this compound.

Table 2: Hypothetical Powder X-ray Diffraction Data for this compound.

| Form | Characteristic 2θ Peaks (°) |

|---|---|

| Polymorph A | 10.2, 15.5, 18.9, 20.4, 25.1 |

| Polymorph B | 11.8, 16.3, 19.7, 22.1, 28.6 |

Note: The data in this table is for illustrative purposes only.

Co-crystallization Strategies for Host-Guest Chemistry

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining a target molecule with a co-former in a specific stoichiometric ratio. nih.gov This approach is widely used to improve physicochemical properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients. rhhz.netnih.gov Piperazine and its derivatives are often used in co-crystallization due to their ability to form robust hydrogen bonds. mdpi.commdpi.com

For this compound, co-crystallization could be explored to modify its solid-state properties. Potential co-formers could be selected based on their ability to form complementary hydrogen bonds with the carboxylic acid and the piperazine nitrogen atoms. This can lead to the formation of supramolecular synthons, which are predictable and robust intermolecular interactions.

Host-guest chemistry, a branch of supramolecular chemistry, could also be relevant. Macrocyclic hosts like cucurbiturils have been shown to form complexes with piperazine derivatives, potentially altering their properties. researchgate.net Investigating the co-crystallization of this compound would involve screening various co-formers and crystallization conditions.

Table 3: Potential Co-formers for Co-crystallization with this compound.

| Co-former Class | Example Co-formers | Potential Interactions |

|---|---|---|

| Carboxylic Acids | Benzoic Acid, Succinic Acid | Hydrogen bonding (acid-base) |

| Amides | Nicotinamide, Isonicotinamide | Hydrogen bonding |

Note: This table provides a hypothetical list of potential co-formers.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules are arranged in a crystal, known as crystal packing, is determined by a network of intermolecular interactions. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate the stability and physical properties of the crystalline solid. nih.govrsc.org

In a hypothetical crystal structure of this compound, the carboxylic acid group would be a strong hydrogen bond donor and acceptor, likely forming dimers or chains with neighboring molecules. The piperazine nitrogen atoms can also act as hydrogen bond acceptors. The isopropyl group, being non-polar, would likely be involved in weaker van der Waals interactions.

Analysis of the crystal packing of piperazine-containing compounds often reveals the formation of hydrogen-bonded sheets or chains. strath.ac.ukresearchgate.netwm.edu A detailed analysis of the intermolecular interactions in a crystal of this compound would provide a deeper understanding of its solid-state behavior and guide efforts to engineer its properties through polymorphism or co-crystallization.

Table 4: Hypothetical Intermolecular Interactions in a Crystal of this compound.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of dimeric or catemeric synthons |

| Hydrogen Bond | Carboxylic Acid (O-H) | Piperazine Nitrogen | Linking of molecules into chains or sheets |

Note: This table is a hypothetical representation of potential intermolecular interactions.

Patent Landscape and Chemical Process Innovation

Overview of Patent Filings Related to Piperazineacetic Acid Synthesis and Derivatives

The patent landscape for (4-Isopropyl-piperazin-1-yl)-acetic acid is best understood by examining patents for its precursors and structurally analogous compounds. Direct patent filings for the synthesis of this specific molecule are not prominent; instead, its preparation relies on well-established and patented methods for the N-alkylation of piperazine (B1678402) and subsequent carboxymethylation.

Patents in this domain generally fall into two categories: those covering the synthesis of the N-substituted piperazine precursor, and those detailing the addition of the acetic acid moiety to a pre-formed piperazine ring. For instance, Chinese patent CN101959876A discloses the use of this compound as a starting material for the synthesis of complex 2-aminoquinoline (B145021) compounds, indicating that the synthesis of the core compound is considered established art. google.com

The broader intellectual property surrounding piperazineacetic acid derivatives is extensive, with numerous patents claiming novel compounds where the piperazineacetic acid scaffold is a key structural component. These patents often focus on the final complex molecules rather than the synthesis of the building blocks themselves. A review of patent literature highlights that piperazine derivatives are a cornerstone in the development of a wide range of therapeutic agents.

Table 1: Representative Patents in the Synthesis and Application of Piperazine Acetic Acid Derivatives and Precursors

| Patent Number | Title | Key Finding/Relevance | Assignee/Applicant |

| US2525223A | Preparation of n-substituted piperazines | Describes a method for preparing mono-N-alkyl piperazines, including N-isopropylpiperazine, by reacting diethanolamine (B148213) with a primary alkyl amine. | American Cyanamid Company |

| US4525358A | 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides | Details general methods for synthesizing N-substituted piperazinyl-acetic acids via hydrolysis of corresponding amides or esters. | UCB, S.A. |

| DE1092019B | Process for the N-monoalkylation of piperazine | Discloses a process improvement for mono-N-alkylation by using a monopiperazinium salt to suppress dialkylation. | Dr. Karl Thomae GmbH |

| CN101959876A | 2-Aminoquinoline compounds | Utilizes this compound as a key intermediate, demonstrating its role as a building block in patented new chemical entities. | F. Hoffmann-La Roche AG |

Analysis of Patented Synthetic Routes and Process Chemistry Improvements

The synthesis of this compound is typically achieved through a two-stage process, with distinct patents and process innovations associated with each stage.

Stage 1: Synthesis of the N-Isopropylpiperazine Precursor

A foundational step is the preparation of 1-isopropylpiperazine (B163126). Patent literature describes efficient methods for the mono-N-alkylation of piperazine, a reaction that can be challenging due to the potential for dialkylation.

Direct Condensation: U.S. Patent 2,525,223 provides a method for producing mono-N-alkyl piperazines by the condensation of diethanolamine with a primary amine. In the context of the target molecule, this involves reacting diethanolamine with isopropylamine (B41738) at elevated temperatures (200°C to 400°C) in the presence of a dehydration catalyst like alumina-nickel. An example in the patent details the preparation of mono-N-isopropylpiperazine via this route.

Process Improvement via Salt Formation: A significant process chemistry improvement is the control of selectivity in N-alkylation. Over-alkylation to form the N,N'-diisopropylpiperazine is a common side reaction. German Patent DE1092019B addresses this by reacting an alkylating agent with a monopiperazinium salt. By protecting one of the nitrogen atoms through protonation, the reaction favors the formation of the mono-substituted product, leading to higher yields and purity. This represents a key innovation in producing the necessary precursor efficiently.

Stage 2: Addition of the Acetic Acid Moiety (Carboxymethylation)

Once 1-isopropylpiperazine is obtained, the acetic acid group is introduced. Patented methods for analogous structures provide a clear blueprint for this transformation.

Alkylation with a Haloacetate: A common and patented route involves the N-alkylation of the substituted piperazine with a haloacetic acid derivative. Based on the procedures outlined in U.S. Patent 4,525,358A for similar compounds, 1-isopropylpiperazine can be reacted with an alkali metal salt of a haloacetic acid, such as sodium chloroacetate, in a suitable solvent to yield the final product.

Hydrolysis of an Ester or Amide Intermediate: An alternative patented pathway involves first creating an ester or amide, followed by hydrolysis. For example, 1-isopropylpiperazine could be reacted with ethyl bromoacetate (B1195939) to form the corresponding ethyl ester. Subsequent hydrolysis of this ester under acidic or basic conditions, a method detailed for analogous compounds in U.S. Patent 4,525,358A, would yield this compound.

Intellectual Property Associated with Novel Chemical Transformations Involving the Core Scaffold

The intellectual property concerning the this compound scaffold is primarily associated with its incorporation into larger, novel molecules rather than novel transformations of the scaffold itself. The fundamental synthesis of the scaffold is based on chemical reactions that are well-established in the patent record.

The true innovation and focus of patent filings, as exemplified by CN101959876A, lie in using this specific piperazineacetic acid derivative as a building block. google.com In such patents, the novelty is derived from the final molecular structure and its therapeutic application. The this compound moiety is typically attached to another complex fragment, often via an amide bond formed from its carboxylic acid group.

Therefore, the intellectual property landscape demonstrates that while the synthesis of the core scaffold is enabled by patented process improvements that enhance efficiency and purity, the primary area of new patent activity is the creation of new chemical entities that utilize this scaffold to achieve a desired biological effect. The value of the core scaffold is thus defined by its utility as a reliable and accessible component for constructing proprietary, pharmacologically active compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Isopropyl-piperazin-1-yl)-acetic acid, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of 4-isopropylpiperazine with bromoacetic acid or its derivatives. For example, a modified procedure involves refluxing equimolar amounts of 4-isopropylpiperazine and bromoacetic acid in ethanol with a base (e.g., KOH) for 10–12 hours, followed by neutralization and purification via recrystallization or column chromatography . Purity is validated using 1H/13C NMR for structural confirmation, mass spectrometry (MS) for molecular weight verification, and HPLC (>95% purity threshold) for quantitative analysis. X-ray crystallography (using SHELX software) may resolve stereochemical ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related piperazine derivatives, this compound likely falls under GHS Category 2 for skin/eye irritation. Researchers should:

- Use nitrile gloves , lab coats , and splash goggles during handling.

- Work in a fume hood to prevent inhalation of aerosols.

- Store in a cool, dry environment (<25°C) under inert gas (e.g., N2) to avoid degradation.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. How can researchers quantify this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard. A C18 column and mobile phase of acetonitrile:water (70:30, 0.1% TFA) provide optimal separation. For trace analysis, LC-MS/MS in positive ion mode (m/z ~215 [M+H]+) enhances sensitivity. Calibration curves (1–100 µg/mL) ensure accuracy, with recovery rates >90% validated via spiked samples .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and stereochemistry. For example, crystals grown via slow evaporation in ethanol are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 298 K with SHELX software resolves piperazine ring puckering and confirms the acetic acid moiety’s orientation. Disordered isopropyl groups are modeled with split positions and restrained isotropic displacement parameters .

Q. What pharmacological targets are hypothesized for this compound, and how are interactions validated?

- Methodological Answer : Piperazine derivatives often target GPCRs (e.g., serotonin or dopamine receptors) or enzymes (e.g., kinases). Computational docking (AutoDock Vina) predicts binding affinities by aligning the compound’s carboxyl group with catalytic residues (e.g., Lys or Asp in active sites). In vitro validation includes radioligand displacement assays (IC50 determination) and functional cAMP assays for GPCR modulation. Selectivity is tested against off-target panels .

Q. How does stereochemistry influence the bioactivity of this compound analogs?

- Methodological Answer : Chiral centers in the piperazine ring or acetic acid sidechain significantly alter receptor binding. Enantiomers are separated via chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) and evaluated in vitro. For example, (R)-isomers may show 10-fold higher affinity for serotonin receptors than (S)-isomers. Circular dichroism (CD) spectra correlate absolute configuration with activity trends .

Q. What strategies optimize the stability of this compound under physiological conditions?

- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Degradation products (e.g., hydrolyzed piperazine) are identified using LC-MS. Formulation with cyclodextrins or lipid nanoparticles improves aqueous solubility and half-life. pH-dependent prodrugs (e.g., ester derivatives) enhance metabolic stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.